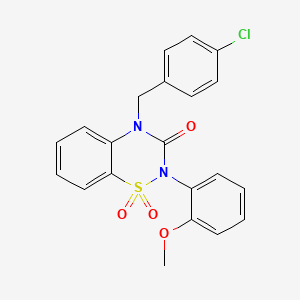
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as Boc-protected 4-methylproline carboxylates, has been achieved with complete stereoselectivity . The precursor amino acid 3S-hydroxyl,4S-methyl-L-Pro in the nucleus of Echinocandin B (ECB) was synthesized by L-leucine rather than L-proline .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray single-crystal diffraction method . The presence of non-covalent interactions and their impact on crystal structure was determined .Chemical Reactions Analysis
Some of the most important examples of S N 2 reactions in biochemistry are those catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes . A methyl group is transferred in an S N 2 reaction from SAM to the amine group on the nucleotide base adenosine .Physical And Chemical Properties Analysis
Phenolic compounds, which may be structurally similar, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate is employed in the enantioselective synthesis of trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates through Michael reactions. This process involves good to excellent diastereoselectivity leading to products that serve as intermediates in various organic syntheses. The Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes results in adducts which, after further reduction and cyclization, yield pyrrolidines, highlighting the compound's utility in stereoselective organic synthesis (Revial et al., 2000).
Revision of Product Structure
The structure of the product obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde has been revised, indicating the synthesis of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This showcases the compound's role in elucidating reaction mechanisms and contributing to the understanding of complex organic reactions (A. Srikrishna et al., 2010).
Stereoselective Process Development
The compound is a key intermediate in the development of stereoselective processes for the preparation of compounds like premafloxacin, indicating its importance in the pharmaceutical synthesis of antibiotics targeting veterinary pathogens. Through asymmetric Michael addition and stereoselective alkylation, it demonstrates the potential for efficient and practical synthesis routes in drug development (T. Fleck et al., 2003).
Catalytic Enantioselectivity
It has been studied for its role in enhancing the enantioselectivity of lipase-catalyzed hydrolysis, providing insights into how the structural features of compounds influence the stereoselectivity of enzymatic reactions. This is particularly relevant in the preparation of enantiomerically pure pharmaceuticals (A. Sobolev et al., 2002).
Regio- and Stereoselective Cyclization
The compound is involved in platinum-promoted cyclization reactions demonstrating marked regio- and stereoselectivity. This research aids in the understanding of metal-catalyzed cyclization mechanisms and their applications in synthetic organic chemistry (Juerg Ambuehl et al., 1978).
Eigenschaften
IUPAC Name |
methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYYXKRCCSBLL-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

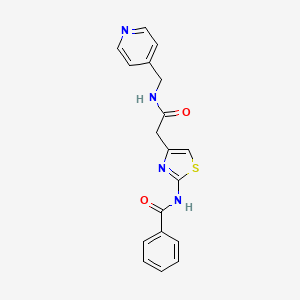
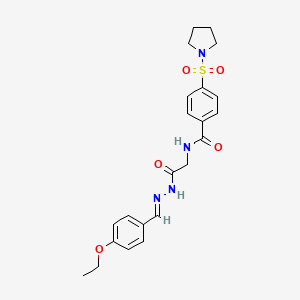
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)
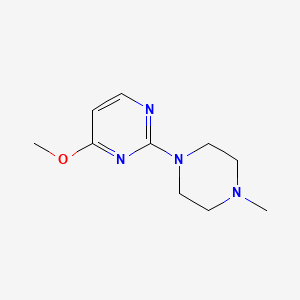
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)
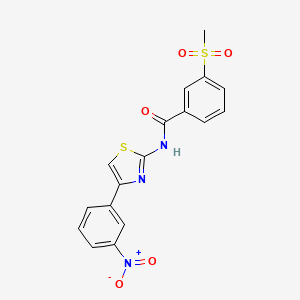
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
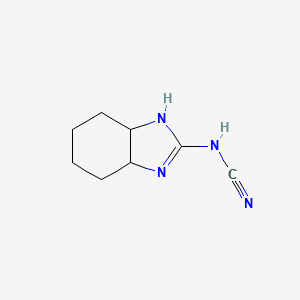
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)
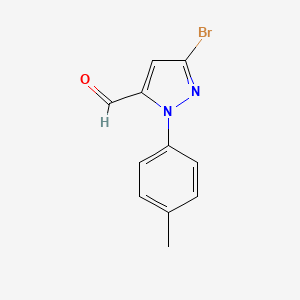
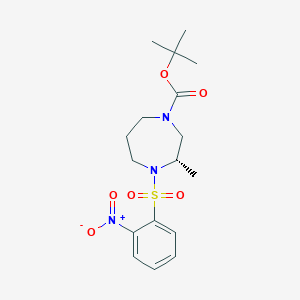
![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)
![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)
